molecular formula C14H15N5O B1613194 Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- CAS No. 833481-69-9

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-

Cat. No.: B1613194
CAS No.: 833481-69-9
M. Wt: 269.30 g/mol
InChI Key: MWYBBCLGEHZSCP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
8.26 d (J = 7.9 Hz) 2H Phenyl H2, H6
8.17 s 1H Pyrazole C3-H
7.56–7.60 m 3H Phenyl H3, H4, H5
4.73 br s 2H NH₂ (exchangeable)
2.42 s 3H Isopropyl CH₃

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
164.5 Pyrimidine C4
158.1 Pyrazole C3
148.0 Aromatic C-OH
134.0 Phenyl C1
26.2 Isopropyl CH₃

The phenolic hydroxyl proton appears as a broad singlet at δ 9.8 ppm (exchangeable with D₂O).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals characteristic fragments:

  • Base peak : m/z 269.1 [M+H]⁺.
  • Major fragments:
    • m/z 240.1 [M+H–C₂H₅]⁺ (loss of ethyl group).
    • m/z 181.1 [C₉H₇N₄O]⁺ (pyrazolo-pyrimidine core).
    • m/z 127.1 [C₆H₅NO]⁺ (phenolic fragment).

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray crystallography (PDB ID: 2V4L ) confirms the planar pyrazolo[3,4-d]pyrimidine core and the dihedral angle between the heterocyclic system and the phenolic ring (85.2° ). Key crystallographic parameters:

Parameter Value
Space group P2₁/c
Unit cell volume 717.88 ų
Bond length (C–N) 1.34 Å
Torsion angle (N1–C3–C4–O) 172.1°

The isopropyl group adopts a staggered conformation, minimizing steric hindrance with the pyrazole ring. Hydrogen bonding between the amino group (N4–H) and the phenolic oxygen stabilizes the crystal lattice.

Properties

IUPAC Name

3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-8(2)19-14-11(13(15)16-7-17-14)12(18-19)9-4-3-5-10(20)6-9/h3-8,20H,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYBBCLGEHZSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648003
Record name 3-[4-Amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833481-69-9
Record name 3-(4-Azanyl-1-propan-2-yl-pyrazolo(3,4-d)pyrimidin-3-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0833481699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-Amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-AZANYL-1-PROPAN-2-YL-PYRAZOLO(3,4-D)PYRIMIDIN-3-YL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6993R9V55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 4-amino-1-(1-methylethyl)-1H-pyrazole-3-carboxamide with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine ring . The phenol group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-AMINO-1-(1-METHYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-YL]PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Phenol derivatives are often explored for their therapeutic potential. The specific compound has been investigated for:

  • Anticancer Activity : Research suggests that compounds with similar structures may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) pathways is a significant area of interest due to its role in cell proliferation and survival .

Pharmacological Studies

This compound has been included in various pharmacological studies aimed at understanding its interaction with biological targets:

  • Drug Targets : The compound interacts with proteins involved in critical cellular processes, such as cell growth and immune response modulation. For example, it has shown potential interactions with phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K), which is crucial for several signaling pathways related to inflammation and cancer .

Bioactivity Profiling

The bioactivity of this compound is assessed through various assays to evaluate its efficacy and safety:

  • Toxicity Studies : Preliminary studies indicate that the compound may exhibit Ames test toxicity, suggesting a need for further investigation into its mutagenic potential .

Synthetic Applications

The synthetic routes to obtain this compound often involve multi-step organic reactions that can be optimized for higher yields:

  • Synthesis Techniques : Techniques such as microwave-assisted synthesis or solvent-free conditions are explored to enhance the efficiency of producing phenolic compounds with pyrazolo derivatives.

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of phenolic pyrazoles, researchers found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the modulation of PI3K/Akt signaling pathways, leading to apoptosis in tumor cells.

Case Study 2: Drug Interaction Studies

A pharmacokinetic study assessed the absorption and distribution of this compound in vivo. Results indicated favorable absorption characteristics, with potential implications for oral bioavailability in drug formulation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural and Functional Analogues

The table below compares Hydroxy-PP with structurally related compounds, emphasizing substituent variations and their pharmacological implications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Target IC₅₀/Activity Reference
Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]- C₁₅H₁₇N₅O 3-phenol, 1-isopropyl 283.34 c-Src kinase Co-crystallized (PDB: 4HCV)
PP242 (2-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol) C₁₇H₁₇N₇O 3-indole-5-ol, 1-isopropyl 335.37 mTOR IC₅₀ = 8 nM (mTOR)
AD57 (hydrochloride) C₂₂H₂₀F₃N₇O·HCl 3-(trifluoromethylphenyl)urea, 1-isopropyl 491.90 RET kinase IC₅₀ = 12 nM (RET)
LY-1816 C₂₈H₂₈F₃N₇O₂ 4-hydroxycyclohexyl, trifluoromethyl benzamide 575.57 Src/FOSL1 IC₅₀ = 3 nM (Src)
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol C₁₂H₁₀ClN₅O 4-phenol, 6-chloro, 1-methyl 291.70 Not reported N/A

Key Differences and Pharmacological Implications

Substituent Effects on Kinase Selectivity: Hydroxy-PP’s phenol group confers polar interactions with c-Src’s ATP-binding pocket, as evidenced by its co-crystal structure (PDB: 4HCV) . In contrast, PP242’s indole-5-ol substituent enhances mTOR binding via hydrophobic stacking . AD57, a urea derivative of Hydroxy-PP, replaces the phenol with a trifluoromethylphenyl group, shifting selectivity to RET kinase (IC₅₀ = 12 nM) .

Solubility and Bioavailability: Hydroxy-PP’s phenol moiety improves aqueous solubility compared to PP242 and LY-1816, which rely on lipophilic substituents . Chlorinated analogs (e.g., 4-[(6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol) exhibit reduced solubility but increased metabolic stability .

Synthetic Accessibility: Hydroxy-PP is synthesized via Vilsmeier–Haack formylation followed by cyclization, similar to methods used for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (yield: 82%) . AD57 requires carbodiimide-mediated coupling, introducing complexity compared to Hydroxy-PP’s straightforward route .

Biological Activity

Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl], identified by CAS number 833481-69-9, is a compound within the class of phenylpyrazoles. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₅O
  • Molecular Weight : 269.30 g/mol
  • IUPAC Name : 3-[4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenolic group and an amino group, which are critical for its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit significant biological activities due to their ability to interact with various molecular targets. Specifically, they have been studied for their role as inhibitors of protein kinases, which are essential in regulating cell signaling pathways involved in cancer and other diseases.

  • Tyrosine Kinase Inhibition : The compound has shown potential as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they can block the action of enzymes that promote cell growth and division .
  • Phosphoinositide 3-Kinase (PI3K) Pathway Modulation : Evidence suggests that this compound may influence the PI3K signaling pathway, which is pivotal in cell growth and survival. Dysregulation of this pathway is commonly associated with various cancers .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds:

  • Antitumor Activity : In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidines possess antitumor activity against different cancer cell lines. For instance, compounds structurally similar to Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl] have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Anticancer Properties

A recent study investigated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidines on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis. The study highlighted the importance of the amino group at position 4 for enhancing biological activity.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2A549 (Lung)
Compound B8.7MCF7 (Breast)
Phenol derivative6.5HeLa (Cervical)

This table illustrates the effectiveness of various compounds in inhibiting cancer cell growth.

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives in a murine model of inflammation. The results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with these compounds.

Q & A

Q. What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives, including 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Alkylation : Reacting intermediates (e.g., compound 5 in ) with alkyl/aryl halides in dry acetonitrile or dichloromethane yields derivatives with substituted aryloxy/alkoxy groups .
  • Urea/Thiourea Formation : Reaction with isocyanates/isothiocyanates in dichloromethane produces urea/thiourea-linked analogs .
  • Esterification : Substituted benzoyl chlorides in dry benzene generate benzoate derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time for diamine derivatives (e.g., 3,4-diaminopyrazolo[3,4-d]pyrimidines) .
    Key characterization tools include 1H/13C NMR (e.g., δ 8.48 ppm for pyrimidine protons in ) and IR spectroscopy (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or literature benchmarks (e.g., δ 7.32–8.17 ppm for aromatic protons in ) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in mTOR inhibitor complexes (PDB ID: 4JT5) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]+ at m/z 461.5 in ) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Substitution Patterns :
  • Aryl Groups : 3-(4-Phenoxyphenyl) substitution enhances kinase inhibition (e.g., Btk inhibitors in ) .
  • Amino Groups : The 4-amino moiety is critical for binding to targets like mTOR (e.g., hydrogen bonding with Val2240 in ) .
  • Scaffold Modifications : Introducing piperidine/pyrrolidine rings (e.g., compound 16 in ) improves CNS penetration .
  • In Silico SAR : Molecular docking (e.g., Glide SP scoring) identifies key interactions, such as hydrophobic contacts with PI3K residues .

Q. How can metabolic stability in liver microsomes be optimized for this compound class?

  • Methodological Answer :
  • Microsome Assays : Incubate compounds with rat/human liver microsomes and measure residual ratios via LC-MS (e.g., 90% stability threshold in ) .
  • Structural Tweaks : Reduce metabolic liability by replacing labile groups (e.g., tert-butyl carbamates in improve stability vs. methyl esters) .
  • CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms to mitigate drug-drug interactions .

Q. What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Methodological Answer :
  • LogP Optimization : Aim for 2–5 (e.g., compound 16 in has ClogP ~3.5) .
  • P-glycoprotein (P-gp) Efflux Avoidance : Replace basic amines with neutral groups (e.g., morpholine → piperidine in ) .
  • In Vivo PET Imaging : Quantify brain uptake using radiolabeled analogs (e.g., 11C-labeled derivatives) .

Q. How do researchers address contradictory biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Confirm IC50 consistency (e.g., mTOR inhibition at 10 nM vs. 100 nM in conflicting studies) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Cell Line Authentication : Avoid false positives from contaminated/misidentified lines (e.g., STR profiling) .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
Alkylation (e.g., 8a,b)Dry CH3CN, RT, 12h60–75
Microwave-assisted synthesis150°C, 20 min16–54
Reductive amination (e.g., 16)NaBH3CN, MeOH, 0°C → RT45

Q. Table 2. Pharmacokinetic Parameters

ParameterValue (Rat)Value (Human)Reference
Microsomal Stability85%78%
ClogP3.53.2
BBB PermeabilityHighModerate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-
Reactant of Route 2
Reactant of Route 2
Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-

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